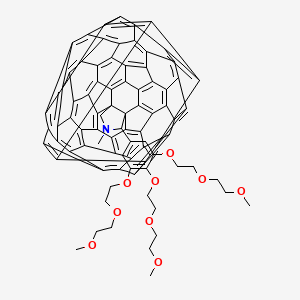
C60,N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium monoadduct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C60,N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium monoadduct is a fullerene derivative. Fullerenes are a class of carbon-based materials known for their unique spherical structure, resembling a soccer ball.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C60,N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium monoadduct typically involves the reaction of fullerene C60 with N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
C60,N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium monoadduct undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized fullerene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced fullerene derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Various halogenating agents in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
C60,N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium monoadduct has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other fullerene derivatives.
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate other molecules.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of C60,N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium monoadduct involves its interaction with molecular targets through its unique structure. The compound can interact with various biological molecules, potentially altering their function. In electronic applications, its ability to conduct electrons and holes makes it a valuable component in organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
C60-TEG: Another fullerene derivative with similar applications in electronics and materials science.
C60-NH2: A fullerene derivative with amine functional groups, used in various chemical reactions and applications.
C60-COOH: A carboxylated fullerene derivative, known for its enhanced solubility and reactivity
Uniqueness
C60,N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium monoadduct is unique due to its specific functional groups, which provide distinct properties and reactivity compared to other fullerene derivatives.
Properties
Molecular Formula |
C84H41NO9 |
|---|---|
Molecular Weight |
1208.2 g/mol |
InChI |
InChI=1S/C84H41NO9/c1-85-19-83-77-69-61-51-41-33-25-23-24-27-31-29(25)37-45-39(31)49-43-35(27)36-28(24)32-30-26(23)34(33)42-48-38(30)46-40(32)50-44(36)54-53(43)65-59(49)67-57(45)63(55(61)47(37)41)71(77)73(67)79-75(65)76-66(54)60(50)68-58(46)64-56(48)62(52(42)51)70(69)78(83)72(64)74(68)80(76)84(79,83)82(85)20-17-21(92-14-11-89-8-5-86-2)81(94-16-13-91-10-7-88-4)22(18-20)93-15-12-90-9-6-87-3/h17-18,82H,5-16,19H2,1-4H3 |
InChI Key |
HHXDMHQFUDZWFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C8=C8C%10=C%15C%16=C%17C(=C%14%10)C%13=C%10C%13=C%12C%12=C%11C%11=C9C6=C6C%11=C9C%12=C%11C%13=C%12C%10=C%17C%10=C%16C%13=C(C2(C1C1=CC(=C(C(=C1)OCCOCCOC)OCCOCCOC)OCCOCCOC)C1=C%13C%15=C8C7=C51)C1=C%10C%12=C2C%11=C9C(=C64)C3=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


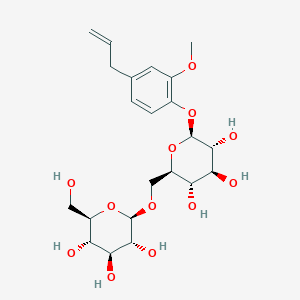
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084416.png)
![1-(3,4-Dimethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084423.png)
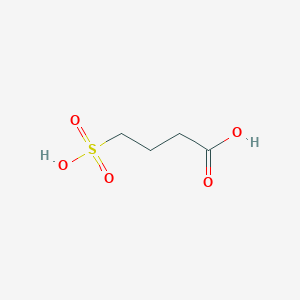
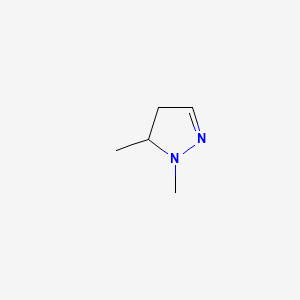
![Thieno[2,3-f][1,3]benzodioxole](/img/structure/B14084444.png)
![1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene](/img/structure/B14084445.png)
![1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine](/img/structure/B14084451.png)
![N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B14084453.png)
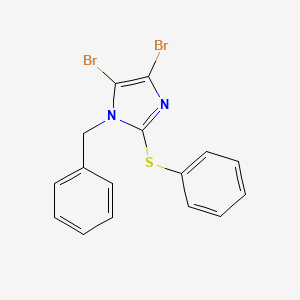
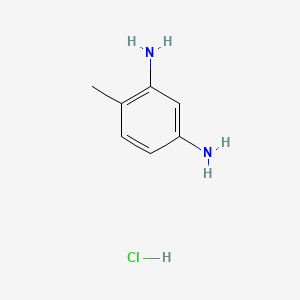
![methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate](/img/structure/B14084470.png)
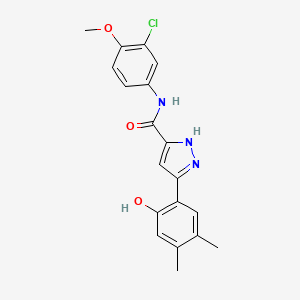
![[3,3'-Bipyridin]-4-ylmethanol](/img/structure/B14084486.png)
